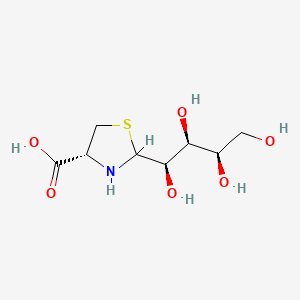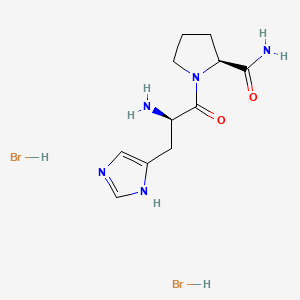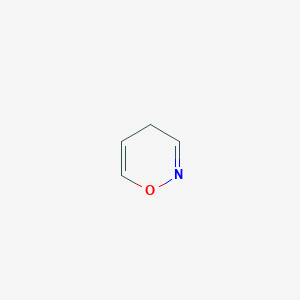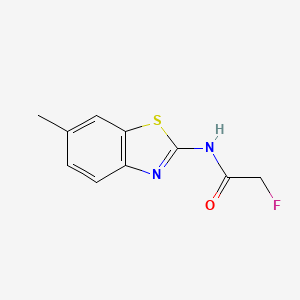
2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a suitable thiazolidine precursor with a xylo-tetrahydroxybutyl derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thiazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce more saturated thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s multiple hydroxyl groups and thiazolidine ring structure allow it to form hydrogen bonds and other interactions, influencing its activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(D-Xylo-tetrahydroxybutyl)-4-(S)-1,3-thiazolidine-4-carboxylic acid: A stereoisomer with similar properties but different spatial arrangement.
2-(D-Xylo-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the ® configuration, leading to different reactivity and properties.
4-®-1,3-thiazolidine-4-carboxylic acid: A simpler compound without the xylo-tetrahydroxybutyl group.
Uniqueness
2-(D-Xylo-tetrahydroxybutyl)-4-®-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15NO6S |
|---|---|
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
(4R)-2-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5-,6+,7?/m0/s1 |
Clé InChI |
AGZXTDUDXXPCMJ-GKYMIPFJSA-N |
SMILES isomérique |
C1[C@H](NC(S1)[C@@H]([C@H]([C@@H](CO)O)O)O)C(=O)O |
SMILES canonique |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)




![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)





![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)


